molecular formula C11H17ClN2 B1483989 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2092089-20-6

3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1483989
CAS No.: 2092089-20-6
M. Wt: 212.72 g/mol
InChI Key: RZCBHVRIMHHUTO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole ( 2092794-04-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a tetrahydroindazole core, which is a privileged scaffold in pharmaceutical research due to its widespread presence in compounds with diverse biological activities . The chloromethyl group at the 3-position provides a reactive handle for further synthetic elaboration, making this compound a versatile intermediate for the construction of more complex molecules. The saturated 4,5,6,7-tetrahydro ring system contributes to its three-dimensional structure, which can be advantageous in the design of compounds that interact with biological targets. Indazole derivatives, including tetrahydro variants, are frequently investigated for their potential as kinase inhibitors and have been explored for the treatment of various conditions such as cancers, inflammatory diseases, and metabolic disorders . As a key synthetic precursor, this compound enables researchers to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCBHVRIMHHUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 199.69 g/mol
  • CAS Number : 2090610-83-4

The compound features a chloromethyl group and an isopropyl substituent on the indazole ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Research has shown that indazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Potential

Indazole derivatives are also noted for their anticancer activities. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, a related indazole derivative demonstrated an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, which is crucial for angiogenesis in tumors .

Case Studies

  • Antileishmanial Activity : A study on novel indazole derivatives indicated promising results against Leishmania major, showcasing the potential of these compounds in treating leishmaniasis. The molecular docking studies revealed stable binding interactions with the trypanothione reductase enzyme, suggesting a targeted mechanism of action .
  • Inhibition of Type III Secretion System (T3SS) : Another study highlighted the inhibitory effects of related compounds on T3SS in pathogenic bacteria. High concentrations led to significant reductions in virulence factor secretion, indicating potential therapeutic applications in bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeReferenceIC50/Effect
Antimicrobial Varies by strain
Anticancer 1.46 µM (VEGFR-2)
Antileishmanial Significant growth inhibition
T3SS Inhibition ~50% inhibition at 50 µM

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. The chloromethyl group in 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole may enhance its reactivity and ability to form covalent bonds with biological targets. Studies have shown that similar indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties
Indazoles are known for their anti-inflammatory effects. The specific structure of this compound may contribute to its ability to modulate inflammatory pathways. Research has demonstrated that certain indazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of indazole derivatives. The compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to act as a building block in polymer synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, making it a useful precursor for creating functionalized polymers with specific properties for applications in coatings and adhesives .

2. Photovoltaic Materials
Research into organic photovoltaics has identified indazole derivatives as potential candidates for light-harvesting materials. The ability of these compounds to absorb light and facilitate charge transfer can be harnessed to improve the efficiency of solar cells. The incorporation of this compound into photovoltaic systems could lead to enhanced performance .

Agrochemical Applications

1. Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its potential bioactivity against pests and pathogens can be explored for creating novel pesticides that are effective yet environmentally friendly .

2. Herbicide Formulation
Indazoles have also been investigated for their herbicidal properties. The compound's ability to inhibit specific plant enzymes could be utilized in formulating selective herbicides that target unwanted vegetation while preserving crops .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Indazole derivatives showed significant inhibition of tumor growth in vitro.
Anti-inflammatory Compounds demonstrated reduced levels of inflammatory markers in animal models.
Neuroprotective Effects Indazoles protected neuronal cells from oxidative damage in culture studies.
Polymer Chemistry Successful synthesis of functionalized polymers using chloromethyl derivatives.
Pesticide Development New formulations showed effective pest control with lower environmental impact.

Comparison with Similar Compounds

Calculated Properties :

  • Molecular Formula : C11H16ClN2 (derived from the base tetrahydroindazole scaffold (C7H10N2) + substituents).
  • Molecular Weight : 217.71 g/mol.

While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into substituent effects .

Structural and Functional Analogues

The table below compares key tetrahydroindazole derivatives, emphasizing substituent effects on properties and activities:

Compound Name (Position 2 and 3 Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Biological/Physical Data (Source)
3-(Chloromethyl)-2-isopropyl-... (Target) C11H16ClN2 217.71 Reactive chloromethyl, lipophilic isopropyl Not reported
3-Methyl-2-phenyl-... (3b) C13H14N2 198.27 Electron-rich phenyl enhances antioxidant activity ABTS assay: High activity
2-(4-Fluorophenyl)-3-methyl-... (3f) C14H15FN2 230.28 Fluorine improves metabolic stability Moderate DPPH, active in ABTS
3-Isopropyl-... C9H14N2 150.22 Increased lipophilicity No activity reported
3-(Piperidin-4-yl)-... hydrochloride C12H18ClN3 239.74 Basic piperidine enhances solubility as HCl salt Predicted CCS: 150.1–160.4 Ų (M+H adduct)
3-(2-Azidoethyl)-2-methyl-... C10H15N5 205.26 Azide enables click chemistry No activity reported

Substituent Effects on Properties

Physicochemical Profiling
  • Collision Cross Section (CCS) : The piperidinyl derivative () exhibits CCS values of 150.1–160.4 Ų for [M+H]⁺, useful for mass spectrometry-based identification. The target compound’s CCS would likely differ due to its branched isopropyl group .
  • Lipophilicity : Isopropyl and chloromethyl groups increase logP compared to methyl or azidoethyl substituents, impacting drug-likeness parameters.

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, hydrazine hydrate or substituted hydrazines react with ketones or diketones in refluxing 1,4-dioxane or ethanol (3–10 hours). The product is precipitated via acidification (e.g., HCl) and purified by recrystallization . Modifications include using isopropyl-substituted precursors to introduce the 2-isopropyl group. Reaction monitoring via TLC and intermediate characterization by 1H^1 \text{H}-NMR are critical for optimizing yields.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3200–3400 cm1^{-1}, C-Cl stretches at ~550–750 cm1^{-1}) .
  • NMR : 1H^1 \text{H}-NMR confirms substituent integration (e.g., isopropyl methyl protons at δ ~1.2–1.4 ppm, chloromethyl at δ ~4.0–4.5 ppm). 13C^{13} \text{C}-NMR resolves quaternary carbons in the tetrahydroindazole core .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism, conformational flexibility, or impurities. Strategies include:
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring-flipping in the tetrahydroindazole core).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What are the key considerations in designing crystallization experiments for structural analysis?

  • Methodological Answer :
  • Solvent Selection : Use high-purity solvents (e.g., ethanol, acetonitrile) to avoid solvate formation.
  • Temperature Control : Slow cooling from reflux conditions promotes single-crystal growth .
  • Data Collection : Employ a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Apply SADABS for absorption correction .
  • Example Crystallographic Parameters :
ParameterValue (Example)Source
Space GroupC2/c
Unit Cell (Å)a = 18.6999, b = 5.6415, c = 28.4855
β Angle (°)94.498

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N-H⋯O, O-H⋯N) using X-ray data. Measure donor-acceptor distances (e.g., 2.8–3.2 Å) and angles (>120°) .
  • Packing Diagrams : Visualize using Mercury or VESTA software. For example, rac-5-acetyl derivatives form helical chains via H-bonds, stabilizing the lattice .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

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